N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound characterized by a chromene carboxamide core linked to a sulfamoylphenyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. The dimethylpyrimidine substituent introduces steric and electronic effects that differentiate it from analogs with simpler aryl groups. This compound’s molecular formula, C₂₈H₂₅N₅O₅S, and HRMS data (m/z: 544.1657 [M+H]⁺) confirm its structural identity .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-11-14(2)24-22(23-13)26-32(29,30)17-9-7-16(8-10-17)25-20(27)18-12-15-5-3-4-6-19(15)31-21(18)28/h3-12H,1-2H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDVZEVTHUNKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using an amine derivative.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine Derivative: The final step involves coupling the sulfamoyl-substituted intermediate with a pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Sulfamoyl Groups
- Compound 3g: N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide Structure: Shares the 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl group but replaces the chromene carboxamide with a benzamide and 4-methoxyphenyl substituent. Properties: Melting point 229–231°C; yield 60% . The methoxy group may reduce cytotoxicity compared to the target compound, as aryl substitutions like 4-methoxyphenyl are associated with decreased activity in related series .
- Compound 10a: 7-Cyclopentyl-2-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Structure: Features a pyrrolo[2,3-d]pyrimidine core instead of chromene. The dimethylpyrimidine sulfamoyl group is retained. Synthesis: Yield 43%, lower than the target compound’s 60% yield, suggesting synthetic challenges with bulkier cores .
- Compound 10b: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Structure: Lacks the 4,6-dimethyl substitution on the pyrimidine ring. Implications: Dimethyl groups in the target compound likely enhance lipophilicity and target affinity compared to the unsubstituted pyrimidine in 10b .
Analogues with Alternative Core Structures
- Thiazol-2-yl Derivative: (E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-oxo-2-((3-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)acetohydrazonoyl cyanide Structure: Replaces chromene with a thiazole-containing acetohydrazonoyl cyanide.
But-3-enamide Derivative : N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide acetic acid solvate
Chloro-Substituted Chromene Analogue
- 6-Chloro-N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide Structure: Introduces chloro and methyl groups on the chromene ring.
Key Findings and Implications
- Substituent Effects : The 4,6-dimethylpyrimidin-2-yl group on the sulfamoyl phenyl moiety is critical for optimizing steric and electronic properties, as seen in higher yields (60%) for the target compound compared to analogs like 10a (43%) .
- Core Flexibility : Rigid chromene cores (e.g., target compound) may favor crystallinity and packing, while flexible chains (e.g., butenamide derivative) could enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
